2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound with a complex molecular structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory properties. However, its effects on normal cells and tissues are not well studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential applications in various fields, including medicine, agriculture, and material science. However, one limitation is its complex molecular structure, which makes it difficult to synthesize and study.
Zukünftige Richtungen
There are several future directions for the study of 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. In medicine, further studies can be conducted to explore its potential as an anti-cancer drug and its effects on normal cells and tissues. In agriculture, studies can be conducted to develop new pesticides based on this compound. In material science, studies can be conducted to explore its potential applications in the development of new materials with unique properties.
In conclusion, 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic compound with potential applications in various scientific research fields. Its complex molecular structure and potential applications make it a promising candidate for further study and development.
Synthesemethoden
The synthesis of 2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves a multi-step process. The starting material for the synthesis is 5-chloro-2-[(3-methylbenzyl)oxy]benzaldehyde, which is reacted with thiosemicarbazide to form thiosemicarbazone. This intermediate is then cyclized with 2-bromo-1-(5-chloro-2-[(3-methylbenzyl)oxy]benzylidene)hydrazine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in various scientific research fields. In medicine, it has been studied for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been studied for its anti-inflammatory and anti-microbial properties.
In agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that it has strong insecticidal and fungicidal properties, making it a promising candidate for the development of new pesticides.
Eigenschaften
Molekularformel |
C24H17ClN2O2S |
---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
(2Z)-2-[[5-chloro-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C24H17ClN2O2S/c1-15-5-4-6-16(11-15)14-29-21-10-9-18(25)12-17(21)13-22-23(28)27-20-8-3-2-7-19(20)26-24(27)30-22/h2-13H,14H2,1H3/b22-13- |
InChI-Schlüssel |
IXPUVWGFJSBKII-XKZIYDEJSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Kanonische SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.